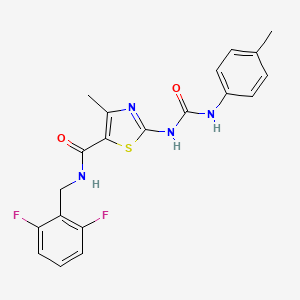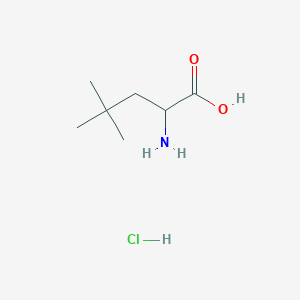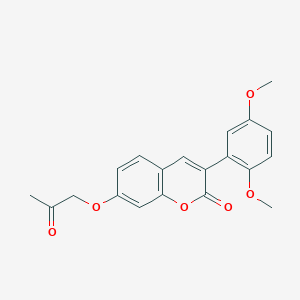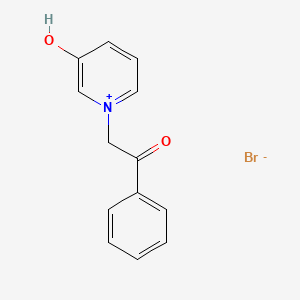
N-(2,6-difluorobenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-difluorobenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide, also known as DTUC, is a chemical compound that has been studied for its potential use in scientific research applications. DTUC is a thiazole-based compound that has been shown to have a high affinity for the cannabinoid receptor CB2, which is involved in immune system regulation and inflammation. In
Applications De Recherche Scientifique
Synthesis and Characterization
Thiazole derivatives, including those related to N-(2,6-difluorobenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide, have been synthesized and characterized, providing foundational knowledge for further applications. Studies have focused on the synthesis of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives, highlighting the importance of spectroscopic and single crystal X-ray diffraction (SC-XRD) techniques in understanding the structure and properties of these compounds. The studies also delve into computational analyses like density functional theory (DFT) to predict nonlinear optical (NLO) properties and frontier molecular orbitals (FMOs), indicating potential for technological applications (Haroon et al., 2019).
Biological Activities
Thiazole-5-carboxamide derivatives have been explored for their diverse biological activities. These compounds have shown promising antibacterial, antitubercular, anti-cancer, antifungal, and anti-inflammatory activities. Specific studies report on the synthesis of such derivatives and their microbial screening, revealing their effectiveness against various bacterial and fungal strains. This highlights the potential of thiazole derivatives in developing new antimicrobial agents (Mhaske et al., 2011).
Optical and Electrochemical Properties
Research on thiazolothiazole fluorophores and related structures has demonstrated strong fluorescence and reversible electrochromism, suggesting applications in optoelectronic devices, electron transfer sensing, and photochemical applications. The unique electrochemical properties of these compounds make them attractive for multifunctional uses (Woodward et al., 2017).
Environmental Applications
The development of novel magnetic nanoadsorbents based on thiazole derivatives for the removal of heavy metals from industrial wastes showcases the environmental application of these compounds. Such studies provide a foundation for using thiazole derivatives in water treatment and environmental remediation, indicating their potential in addressing pollution and enhancing environmental sustainability (Zargoosh et al., 2015).
Mécanisme D'action
Thiazoles
are a type of organic compound that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .
Propriétés
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O2S/c1-11-6-8-13(9-7-11)25-19(28)26-20-24-12(2)17(29-20)18(27)23-10-14-15(21)4-3-5-16(14)22/h3-9H,10H2,1-2H3,(H,23,27)(H2,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPVAORYADKQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=C(C=CC=C3F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorobenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)prop-2-en-1-one](/img/structure/B2966429.png)
![Ethyl 4-(3-{[(4-fluorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2966431.png)
![3-amino-N-(2-ethylsulfanylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2966434.png)

![4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2966438.png)
![1-[(2-Cyano-6-methylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B2966439.png)
![4-(4-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2966440.png)
![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2966441.png)



![1-(4-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2966449.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2966451.png)
![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2966452.png)